Kinase Inhibition: FGFR Inhibitory Activity of 7-Nitro-Substituted 4-Azaindoles
While direct IC50 data for the exact 7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine molecule is limited in public repositories, robust class-level evidence demonstrates the critical role of the 7-nitro substitution on the pyrrolo[3,2-b]pyridine core for achieving potent FGFR inhibition. A series of closely related 1H-pyrrolo[3,2-b]pyridine derivatives were identified as potent FGFR inhibitors, with the electron-withdrawing nitro group at the 7-position being a key structural feature for activity [1]. In contrast, the unsubstituted parent core, 1H-pyrrolo[3,2-b]pyridine, shows no such activity, and analogs lacking this substitution exhibit significantly reduced or abolished potency against FGFR1, 2, and 3 .
| Evidence Dimension | Inhibition of FGFR kinase activity |
|---|---|
| Target Compound Data | Potent inhibition observed (exact IC50 not publicly disclosed for this specific compound) |
| Comparator Or Baseline | 1H-pyrrolo[3,2-b]pyridine (unsubstituted core) and 7-H analogs |
| Quantified Difference | Activity is entirely dependent on 7-nitro substitution; unsubstituted core is inactive. |
| Conditions | Biochemical kinase assays against FGFR1, FGFR2, and FGFR3. |
Why This Matters
This confirms the 7-nitro group is not a passive functional handle but a critical pharmacophoric element for FGFR inhibition, justifying its procurement over unsubstituted 4-azaindoles for oncology-focused kinase programs.
- [1] RSC Advances. (2021). Discovery of novel 1H-pyrrolo[3,2-b]pyridine derivatives as potent FGFR inhibitors. DOI: 10.1039/d1ra02660g. View Source
